molecular formula C14H30O B14278964 2-Methoxytridecane CAS No. 132556-21-9

2-Methoxytridecane

Cat. No.: B14278964
CAS No.: 132556-21-9
M. Wt: 214.39 g/mol
InChI Key: PMPUPAKPZGJQJB-UHFFFAOYSA-N
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Description

2-Methoxytridecane is a branched alkane derivative with a methoxy (-OCH₃) group attached to the second carbon of a tridecane (C₁₃H₂₈) backbone. Its molecular formula is C₁₄H₃₀O, and its molecular weight is 214.39 g/mol. Methoxyalkanes are typically used as solvents, surfactants, or intermediates in organic synthesis, though their specific roles depend on chain length and functional group positioning .

Properties

CAS No.

132556-21-9

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

2-methoxytridecane

InChI

InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-12-13-14(2)15-3/h14H,4-13H2,1-3H3

InChI Key

PMPUPAKPZGJQJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxytridecane can be synthesized through various organic reactions. One common method involves the reaction of 1-bromotridecane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the bromine atom on the tridecane chain, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:

    Preparation of Reactants: 1-bromotridecane and sodium methoxide are prepared in suitable solvents.

    Reaction: The reactants are introduced into a reactor where the nucleophilic substitution takes place.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxytridecane can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted alkanes depending on the nucleophile used.

Scientific Research Applications

2-Methoxytridecane has several applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-Methoxytridecane exerts its effects depends on the specific application. In general, the methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include:

    Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

    Cellular Membranes: The hydrophobic nature of the alkane chain allows the compound to interact with lipid bilayers, potentially altering membrane fluidity and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key properties of 2-Methoxytridecane and structurally related methoxyalkanes, inferred from the evidence and general chemical principles:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₄H₃₀O 214.39 Hypothesized to exhibit moderate volatility and solubility in nonpolar solvents.
1-Methoxyoctadecane C₁₉H₄₀O 284.52 High molecular weight; requires full protective suits for handling .
2-Methoxypropane C₄H₁₀O 74.12 Highly volatile; likely used as a solvent or fuel additive.
Tridecane (base alkane) C₁₃H₂₈ 184.36 Nonpolar; soluble in MeCl₂ (dichloromethane) or MeOH-P&T (methanol) .

Structural and Functional Differences

  • Longer chains (e.g., 1-Methoxyoctadecane) are less volatile and may persist in environmental systems, necessitating stringent disposal protocols to prevent drainage contamination .
  • Position of Methoxy Group :

    • The methoxy group on the second carbon (vs. the first in 1-Methoxyoctadecane) may alter reactivity. For example, steric hindrance near the chain center could reduce nucleophilic substitution rates compared to terminal methoxy groups.

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